Propylidine Ropinirole Hydrochloride(E/Z-Mixture)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

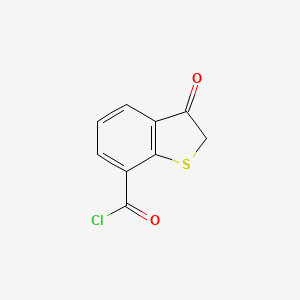

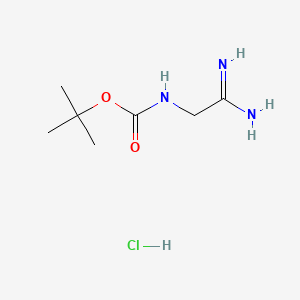

Propylidine Ropinirole Hydrochloride (E/Z-Mixture) is a pharmaceutical reference standard and impurity reference material . It is an E/Z mixture of ropinirole hydrochloride . The molecular formula is C19H29ClN2O and the molecular weight is 336.9 .

Physical And Chemical Properties Analysis

The physical and chemical properties of Propylidine Ropinirole Hydrochloride (E/Z-Mixture) include its molecular formula C19H29ClN2O and molecular weight 336.9 . Unfortunately, the search results did not provide additional specific physical and chemical properties.Wissenschaftliche Forschungsanwendungen

1. Formulation and Drug Delivery

- Oral Disintegrating Film for Parkinson's Disease : Ropinirole Hydrochloride is used in managing Parkinson's Disease. It has been formulated into oral disintegrating films using polymers like Hydroxypropyl Methylcellulose (HPMC) for quick onset of action, enhancing bioavailability, and convenient administration without water (Syed Javeed et al., 2018).

- Buccoadhesive Film Development : Development of buccoadhesive film of Ropinirole Hydrochloride using polymers for treatment of Parkinson’s Disease, enhancing drug bioavailability through buccal mucosa (Himanshu et al., 2017).

- Nasal Delivery System : Surface engineered PLGA nanoparticles for naso-brain delivery of Ropinirole Hydrochloride, aimed at avoiding hepatic metabolism and enhancing therapeutic efficacy (G. Patil & S. Surana, 2013).

2. Novel Pharmaceutical Applications

- Mucoadhesive Temperature-Mediated In Situ Gel : Intranasal mucoadhesive temperature-mediated in situ gel containing Ropinirole for enhanced brain delivery, showing significant bioavailability and drug targeting efficiency (Shagufta Khan et al., 2010).

- Potential ALS Treatment : Ropinirole Hydrochloride was identified as a candidate drug for ALS treatment based on its potential to prevent motor neuron death in disease-specific induced pluripotent stem cells (iPSCs) for ALS (Shinichi Takahashi et al., 2019).

3. Synthesis and Characterization

- Improved Synthetic Process : Study on an improved synthetic process of Ropinirole Hydrochloride, focusing on cost-effectiveness and ease of production for industrial scale (Xu Hui-gang, 2010).

- Characterization of Impurities : Analysis and characterization of potential impurities in Ropinirole Hydrochloride, contributing to the quality control of the drug substance (B. Sahasrabuddhey et al., 2007).

Wirkmechanismus

Target of Action

Propylidine Ropinirole Hydrochloride, also known as DTXSID00858346 or Propylidine Ropinirole Hydrochloride(E/Z-Mixture), primarily targets Dopamine D2 receptors . These receptors are found within the caudate-putamen system in the brain . The stimulation of these receptors is believed to be crucial for the compound’s therapeutic effects .

Mode of Action

The compound acts as a non-ergoline dopamine agonist . It selectively stimulates dopamine D2 receptors, with a higher affinity for D3 than D2 or D4 receptor subtypes . The exact mechanism of action is unknown, but it is believed to be due to the stimulation of postsynaptic dopamine D2-type receptors within the caudate putamen in the brain .

Biochemical Pathways

The stimulation of dopamine d2 receptors is known to influence various neural pathways, potentially affecting motor control and other neurological functions .

Pharmacokinetics

Ropinirole, a related compound, is known to be rapidly and almost completely absorbed when taken orally, and it is extensively distributed from the vascular compartment . The bioavailability of ropinirole is approximately 50% .

Result of Action

It has been observed that ropinirole can alleviate lps-induced damage of human gingival fibroblasts by promoting cell viability, inhibiting cell apoptosis, and reducing the levels of il-1β, il-18, and tnf-α .

Action Environment

Studies on ropinirole have shown that its release rate and extent can be influenced by the formulation of the drug, such as the type of acrylate used in transdermal patches . Additionally, the presence of residual formaldehyde in lactose, a main excipient of the formulation, can lead to the formation of degradants .

Eigenschaften

IUPAC Name |

(3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O.ClH/c1-4-8-16-18-15(9-7-10-17(18)20-19(16)22)11-14-21(12-5-2)13-6-3;/h7-10H,4-6,11-14H2,1-3H3,(H,20,22);1H/b16-8-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHCNVIUIRHBLU-SQIOZQJDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=CCC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)CCC1=C\2C(=CC=C1)NC(=O)/C2=C\CC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858346 |

Source

|

| Record name | (3Z)-4-[2-(Dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221264-43-3 |

Source

|

| Record name | (3Z)-4-[2-(Dipropylamino)ethyl]-3-propylidene-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B589453.png)

![Benz[a]anthracene-7-acetic Acid-13C2](/img/structure/B589461.png)

![2-Benzo[a]anthracen-7-ylacetonitrile](/img/structure/B589462.png)

![Benz[a]anthracene-7-chloromethane-13C](/img/structure/B589463.png)